Prochlorperazine-d8 (hydrochloride)
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Overview
Description
Prochlorperazine-d8 (hydrochloride) is a deuterated form of prochlorperazine, a phenothiazine derivative. This compound is primarily used as an internal standard for the quantification of prochlorperazine in various analytical applications, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) . Prochlorperazine itself is a dopamine D2 receptor antagonist used in the treatment of severe nausea, vomiting, and psychotic disorders .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Prochlorperazine-d8 (hydrochloride) involves the incorporation of deuterium atoms into the prochlorperazine molecule. This is typically achieved through the use of deuterated reagents in the synthesis process. The reaction conditions often involve the use of deuterated solvents and catalysts to facilitate the incorporation of deuterium atoms .
Industrial Production Methods
Industrial production of Prochlorperazine-d8 (hydrochloride) follows similar synthetic routes as the laboratory-scale synthesis but on a larger scale. The process involves the use of high-purity deuterated reagents and solvents to ensure the incorporation of deuterium atoms. The reaction conditions are optimized to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
Prochlorperazine-d8 (hydrochloride) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: Substitution reactions can occur, where specific atoms or groups within the molecule are replaced with other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents such as halogens and nucleophiles are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives of Prochlorperazine-d8 (hydrochloride), while reduction reactions may yield reduced derivatives .
Scientific Research Applications
Prochlorperazine-d8 (hydrochloride) is widely used in scientific research for various applications, including:
Analytical Chemistry: Used as an internal standard in GC-MS and LC-MS for the quantification of prochlorperazine.
Pharmacology: Studied for its interactions with dopamine receptors and its effects on neurotransmission.
Neuroscience: Used in research related to the treatment of psychotic disorders and the study of dopamine receptor antagonists.
Medicinal Chemistry: Investigated for its potential therapeutic applications and its role in drug development.
Mechanism of Action
Prochlorperazine-d8 (hydrochloride) exerts its effects primarily through its interaction with dopamine D2 receptors. By blocking these receptors, it inhibits the action of dopamine, leading to its antiemetic and antipsychotic effects. The compound also interacts with other receptor systems, including serotonin and histamine receptors, contributing to its overall pharmacological profile .
Comparison with Similar Compounds
Similar Compounds
Prochlorperazine: The non-deuterated form of Prochlorperazine-d8 (hydrochloride), used for similar therapeutic applications.
Cyclizine: Another antiemetic and antipsychotic compound with a different chemical structure but similar therapeutic effects.
Promethazine: A phenothiazine derivative with antihistaminic and antiemetic properties.
Uniqueness
Prochlorperazine-d8 (hydrochloride) is unique due to the incorporation of deuterium atoms, which enhances its stability and allows for its use as an internal standard in analytical applications. This deuterated form provides more accurate quantification in mass spectrometry compared to its non-deuterated counterpart .
Properties
Molecular Formula |
C20H26Cl3N3S |
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Molecular Weight |
454.9 g/mol |
IUPAC Name |
2-chloro-10-[3-(2,2,3,3,5,5,6,6-octadeuterio-4-methylpiperazin-1-yl)propyl]phenothiazine;dihydrochloride |
InChI |
InChI=1S/C20H24ClN3S.2ClH/c1-22-11-13-23(14-12-22)9-4-10-24-17-5-2-3-6-19(17)25-20-8-7-16(21)15-18(20)24;;/h2-3,5-8,15H,4,9-14H2,1H3;2*1H/i11D2,12D2,13D2,14D2;; |
InChI Key |
FVKRDYKLIRFKLL-ZWKVGDSCSA-N |
Isomeric SMILES |
[2H]C1(C(N(C(C(N1C)([2H])[2H])([2H])[2H])CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)Cl)([2H])[2H])[2H].Cl.Cl |
Canonical SMILES |
CN1CCN(CC1)CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)Cl.Cl.Cl |
Origin of Product |
United States |
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